molecular formula C25H26ClN5O4 B2421526 3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-92-0

3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2421526
CAS RN: 877617-92-0
M. Wt: 495.96
InChI Key: IQZOWIUSONPIAS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. This moiety is substituted with a 4-chlorobenzyl group, a 2,4-dimethoxyphenyl group, and two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[2,1-f]purine-2,4(1H,3H)-dione moiety would contribute to the rigidity of the molecule, while the substituents could influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the dione moiety could potentially undergo reduction reactions, while the chlorobenzyl and dimethoxyphenyl groups could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Potential in Neurodegenerative Diseases

This compound has been investigated for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Research shows that derivatives of tetrahydropyrimido[2,1-f]purinediones, with variations in substituents, interact with adenosine receptors and monoamine oxidases (MAOs), which are crucial targets in neurodegenerative diseases. These compounds, including variations with chloro-substituted phenyl and benzyl groups, have been identified as potent inhibitors of MAO-B, a key enzyme in Parkinson's disease. Additionally, some derivatives exhibit dual or triple-target inhibition, potentially offering additive or synergistic effects in vivo (Koch et al., 2013).

Role in Adenosine Receptor and Monoamine Oxidase B Inhibition

Continued research into these compounds has identified novel multi-target directed ligands based on annelated xanthine scaffolds. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition, making them promising for the treatment of neurodegenerative diseases, particularly Parkinson's disease. The development of compounds like 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has demonstrated potent dual acting ligand properties with high selectivity versus related targets (Załuski et al., 2019).

Potential in Treating Psychiatric Disorders

There is also evidence suggesting the potential use of similar compounds in treating psychiatric disorders. Certain derivatives, such as arylpiperazine derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, have shown high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential applications in the treatment of anxiety and depression. These findings are significant as they open up new avenues for the development of psychiatric medications (Jurczyk et al., 2004).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O4/c1-15-12-29(19-10-9-18(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-5-7-17(26)8-6-16/h5-11,15H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOWIUSONPIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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